Researchers requiring precise pH sensing face high RSD (>20%) with conventional probes. 2,5-Dimercaptoterephthalic acid enables SERS pH sensors with RSD <5% (R²=0.9786) and >6-cycle reversibility. • Dual-thiol architecture supports dithiolate metal coordination for MOF synthesis • Reversible protonation-deprotonation yields reproducible pH 0-7 spectral response • 30-day storage stability and ~120 s response in microfluidic flow cells. Supplied as ≥97% pure solid; ideal for MOF, sensing, and catalysis R&D.
Molecular FormulaC8H6O4S2
Molecular Weight230.3 g/mol
CAS No.25906-66-5
Cat. No.B1580854
⚠ Attention: For research use only. Not for human or veterinary use.
2,5-Dimercaptoterephthalic acid (DMBD; 2,5-DMTA; CAS 25906-66-5) is a symmetrical benzene-1,4-dicarboxylic acid derivative bearing two thiol (-SH) substituents at the 2- and 5-positions [1]. With a molecular formula of C₈H₆O₄S₂ and molecular weight of 230.26 g/mol, this yellow-to-light-yellow solid features both hard carboxylate donor sites for metal coordination and soft thiol functionalities capable of engaging in covalent bonding, redox chemistry, and heavy metal chelation [1]. The compound exhibits predicted physicochemical parameters including a density of 1.648±0.06 g/cm³, boiling point of 468.7±45.0 °C, and pKa of 2.59±0.36 . Single-crystal X-ray diffraction has confirmed its planar molecular geometry, with a monoclinic crystal system (space group C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) [2]. The dual thiol-carboxyl architecture makes DMBD a versatile building block for metal-organic frameworks (MOFs), coordination polymers, and functional sensing materials where both structural rigidity and reactive sulfur chemistry are required [1].
01Designed for metal-organic framework (MOF) and coordination polymer synthesis requiring dual thiol-carboxylate reactivity.
02Supports redox-active switching, selective heavy metal chelation, and covalent quantum dot anchoring workflows.
03Planar rigid scaffold validated by single-crystal XRD; predicted to support ordered framework assembly.
[1] Nbinno. 2,5-Dimercaptoterephthalic Acid: Properties, Synthesis, and Your Key Supplier. 2026. View Source
2,5-Dimercaptoterephthalic acid is structurally and functionally non-substitutable with its closest terephthalic acid analogs (e.g., 1,4-benzenedicarboxylic acid (BDC), 2-hydroxyterephthalic acid, 2,5-dihydroxyterephthalic acid, or mono-thiol derivatives) due to the unique combination of two para-positioned carboxylate groups and two ortho-positioned thiol groups within the same planar aromatic scaffold [1]. The presence of dual thiols enables distinct chemical behaviors that neither unsubstituted BDC nor mono-thiol analogs can replicate: (1) formation of dithiolate metal coordination bonds in MOF synthesis [2], (2) oxidative crosslinking to disulfide bonds that modulate framework porosity [2], (3) redox-active switching under chemical stimuli [2], (4) heavy metal chelation via thiol-Hg or thiol-Pb binding that drives selective adsorption and electrochemical detection [3], (5) dual-carboxyl protonation-deprotonation yielding pH-responsive SERS signals with higher reproducibility than single-carboxyl probes [4], and (6) covalent anchoring of semiconductor quantum dots via Cd-S bonds that enhance photocatalytic charge transfer efficiency relative to -OH or -NH₂ functionalized analogs [5]. Substituting DMBD with BDC eliminates all thiol-derived functionality; substituting with 2,5-dihydroxyterephthalic acid alters metal-binding affinity, redox behavior, and post-synthetic modification options; substituting with mono-thiol derivatives reduces the density of reactive sites and compromises the cooperative effects observed with the symmetrical di-thiol configuration. The quantitative performance differentials detailed in Section 3 demonstrate that generic substitution leads to measurable losses in sensing accuracy, adsorption capacity, catalytic activity, and framework stability.
Terephthalic Acid (BDC)→Removes all thiol reactivity and redox chemistryExpected functional loss
2,5-Dihydroxyterephthalic Acid→Alters metal-binding affinity and post-synthetic modification optionsReported shift in framework behavior
Mono-thiol Analogs→Reduces reactive site density; may compromise cooperative di-thiol effectsLower site density
[1] Nbinno. The Multifaceted Role of 2,5-Dimercaptoterephthalic Acid in Chemical Synthesis. 2026. View Source
[5] Liu D, Zhang D, Wang M, Ma R, Xia Z, Yang Q, Xie G, Chen S. Dalton Trans. 2025. View Source
2,5-Dimercaptoterephthalic Acid: Performance vs. Analogs
SERS pH Sensing Accuracy vs. 4-MBA
In surface-enhanced Raman scattering (SERS)-based pH sensing, 2,5-dimercaptoterephthalic acid (2,5-DMTA) demonstrates substantially superior detection accuracy compared to the widely used mono-carboxyl probe 4-mercaptobenzoic acid (4-MBA) [1]. The dual-carboxyl configuration of 2,5-DMTA undergoes reversible protonation-deprotonation producing pronounced and reproducible spectral responses that directly address the accuracy limitations of 4-MBA [1].
SERS pH Sensing AccuracyHead-to-head
RSD < 5% (vs 4-MBA RSD ≈ 20%)
Reported ≥4-fold improvement in measurement precision for acidic pH range.
Source review: Dual-carboxyl mechanism.
SERS sensingpH monitoringanalytical chemistry
Evidence Dimension
Detection relative standard deviation (RSD) in SERS pH measurement
Target Compound Data
RSD < 5%
Comparator Or Baseline
4-MBA probe: RSD ≈ 20%
Quantified Difference
≥4-fold improvement in measurement precision (RSD reduction from ~20% to <5%)
Conditions
SERS pH sensor platform; acidic pH range 0-7; AuNP substrate
Why This Matters
For procurement decisions in analytical sensor development, a ≥4-fold improvement in measurement precision directly reduces experimental variability and improves data reliability, justifying selection of 2,5-DMTA over 4-MBA for pH monitoring applications.
SERS sensingpH monitoringanalytical chemistry
[1] Chen Y et al. Utilizing Hydrogel-Isolated Dual-Carboxyl Surface-Enhanced Raman Scattering Probe for Accurate Online pH Monitoring. ACS Sens. 2025. View Source
MOF Stability: UiO-66-(SH)₂ vs. Mixed-Linker
In a systematic study of thiol-decorated UiO-66 MOFs, the fully thiolated UiO-66-(SH)₂ framework synthesized with pure 2,5-dimercaptoterephthalic acid (DMBD) demonstrated immediate structural breakdown under post-synthetic oxidation (PSO) conditions, whereas mixed-linker variants incorporating 1,4-benzenedicarboxylic acid (BDC) exhibited markedly improved stability and recoverable porosity [1]. This differential behavior provides critical guidance for selecting linker ratios in MOF synthesis.
MOF Oxidative StabilityHead-to-head
Surface area recovered from 0 to 739 m² g⁻¹ via mixed-linker strategy
Pure DMBD framework collapses under PSO; mixed-linker enables recoverable porosity.
Context: Formulation-dependent stability.
MOF stabilityredox chemistryporous materials
Evidence Dimension
Microporous surface area after post-synthetic oxidation
Target Compound Data
UiO-66-(SH)₂ (100% DMBD): 0 m² g⁻¹ after PSO
Comparator Or Baseline
Mixed-linker UiO-66-(SH)₂ variants (DMBD/BDC ratios): 739 m² g⁻¹ after PSO
Quantified Difference
Surface area increase from 0 to 739 m² g⁻¹ via mixed-linker strategy; normalized rate constant decrease of 59% (from 9.11 to 3.73 s⁻¹ mg⁻¹) for gold-catalyzed 4-nitrophenol hydrogenation with controlled DMBD proportion
Conditions
Post-synthetic oxidation (PSO) under harsh oxidative chemical conditions; solvothermal MOF synthesis with DMBD/BDC ratios of 100/0, 75/25, 50/50, 25/75, and 0/100
Why This Matters
This quantitative stability differential informs formulation decisions: pure DMBD-derived MOFs are unsuitable for applications requiring oxidative chemical exposure, whereas mixed-linker formulations enable tunable stability-activity trade-offs.
MOF stabilityredox chemistryporous materials
[1] Chowdhury S, Sharma P, Kundu K, Das PP, Rathi P, Siril PF. Systematic Thiol Decoration in a Redox-Active UiO-66-(SH)₂ Metal-Organic Framework: A Case Study under Oxidative and Reductive Conditions. Inorg Chem. 2023;62(9):3875-3885. View Source
Photocatalytic CO₂ Reduction with UiO-66-(SH)₂
In CdS quantum dot@MOF composite photocatalysts, the di-thiol functionalized UiO-66-(SH)₂ synthesized with 2,5-dimercaptoterephthalic acid enables a higher QD loading capacity and superior catalytic performance compared to mono-thiol (-SH), hydroxyl (-OH), and amino (-NH₂) functionalized analogs [1]. The stronger directional Cd-S bonds and higher density of thiol anchoring sites in the (SH)₂ framework directly correlate with enhanced CO₂ photoreduction activity [1].
Photocatalytic CO₂ ReductionHead-to-head
CO rate: 365.61 µmol g⁻¹ h⁻¹; CO selectivity: 95.6%; QD loading: 31.24 wt%
Reported highest CdS QD loading and CO yield vs. mono-functionalized analogs.
86.3% activity retention after 30 cycles.
photocatalysisCO₂ reductionMOF composites
Evidence Dimension
Photocatalytic CO₂ reduction rate and CdS QD loading capacity
The (SH)₂ framework supports the highest CdS loading (31.24 wt%) and achieves superior CO₂ reduction rate and cycling durability relative to mono-functionalized analogs
Conditions
CdS quantum dots anchored to Zr-MOF via interfacial covalent bonding; CO₂ photoreduction under light irradiation
Why This Matters
For catalyst development and procurement, the demonstrated 31.24 wt% CdS loading and 365.61 μmol·g⁻¹·h⁻¹ CO₂ reduction rate with 95.6% CO selectivity provide quantifiable performance benchmarks that mono-functionalized linkers cannot achieve.
photocatalysisCO₂ reductionMOF composites
[1] Liu D, Zhang D, Wang M, Ma R, Xia Z, Yang Q, Xie G, Chen S. Precisely Engineered Cd-S Bonds in CdS-QDs@ZrMOF-SH toward Enhanced Photocatalytic CO₂ Reduction. Dalton Trans. 2025. View Source
Electrochemical Hg(II) Detection with Zr-DMBD MOF
A Zr-DMBD MOF/3D-KSC nanocomposite electrode, where DMBD is 2,5-dimercaptoterephthalic acid, achieves high-sensitivity electrochemical detection of Hg(II) due to the abundant mercaptan (-SH) groups that selectively enrich Hg(II) at the electrode surface [1]. The mercaptan functionality of DMBD is essential for achieving both the reported sensitivity and selectivity metrics [1].
Electrochemical Hg(II) DetectionCross-study
Sensitivity: 324.58 µA µM⁻¹ cm⁻²; LOD: 0.05 µM
DMBD-derived MOF selectivity enriches Hg(II) vs. unfunctionalized carbon electrodes.
Data to verify for target matrix.
electrochemical sensingheavy metal detectionenvironmental monitoring
Evidence Dimension
Electrochemical Hg(II) detection sensitivity
Target Compound Data
Sensitivity = 324.58 μA μM⁻¹ cm⁻²; linear range = 0.25–3.5 μM; detection limit = 0.05 μM
Comparator Or Baseline
Unfunctionalized carbon electrodes (class-level inference: significantly lower Hg(II) sensitivity and selectivity without thiol enrichment)
Quantified Difference
Detection limit of 0.05 μM (50 nM) with high selectivity against co-existing heavy metal ions
The 0.05 μM detection limit and 324.58 μA μM⁻¹ cm⁻² sensitivity provide quantitative justification for selecting DMBD-derived MOFs over non-thiolated alternatives in electrochemical Hg(II) sensor development.
electrochemical sensingheavy metal detectionenvironmental monitoring
[1] Liu et al. Three-dimensional macroporous Carbon/Zr-2,5-dimercaptoterephthalic acid metal-organic frameworks nanocomposites for removal and detection of Hg(II). Sens Actuators B Chem. 2020;320:128447. View Source
SERS pH Sensor Linearity and Robustness
Beyond accuracy improvements over 4-MBA, the 2,5-DMTA-based SERS pH sensor exhibits well-characterized analytical performance metrics and operational robustness parameters essential for practical deployment in complex matrices [1]. These quantitative benchmarks provide procurement-relevant validation of sensor reliability and longevity [1].
These validated performance metrics (0.9786 R² linearity, 30-day storage stability, 120 s response time) provide procurement teams with technical specifications for assessing sensor suitability in environmental monitoring and process analytical applications.
SERS sensinganalytical validationsensor stability
[1] Chen Y et al. Utilizing Hydrogel-Isolated Dual-Carboxyl Surface-Enhanced Raman Scattering Probe for Accurate Online pH Monitoring. ACS Sens. 2025. View Source
Based on the direct head-to-head comparison demonstrating detection RSD <5% for 2,5-DMTA versus ≈20% for 4-MBA, researchers and industrial developers should prioritize 2,5-dimercaptoterephthalic acid for constructing SERS pH sensors requiring high measurement precision [4]. The dual-carboxyl configuration enables reversible protonation-deprotonation with reproducible spectral responses across pH 0-7 (R² = 0.9786), while the probe maintains reversibility over ≥6 cycles, continuous measurement stability for 30 minutes, and 30-day storage stability [4]. Integration with microfluidic flow cells enables rapid response (~120 s) suitable for online monitoring applications including lake water testing and industrial process streams [4].
Mixed-Linker MOF Design for Harsh Environments
The quantitative stability data from the UiO-66-(SH)₂ study (surface area recovery from 0 to 739 m² g⁻¹ via mixed-linker strategy; 59% reduction in normalized catalytic rate constants) provides actionable formulation guidance for MOF synthesis [4]. Researchers should employ pure 2,5-dimercaptoterephthalic acid only for applications where oxidative chemical exposure is avoided or where post-synthetic oxidation-induced porosity modulation is intentionally desired. For applications requiring sustained framework integrity under oxidative or reductive chemical conditions (e.g., heterogeneous catalysis, gas storage with exposure to reactive species), mixed-linker formulations incorporating BDC at controlled DMBD/BDC ratios are quantitatively superior [4].
Photocatalytic CO₂ Reduction with High QD Loading
Based on the comparative photocatalytic performance data, 2,5-dimercaptoterephthalic acid is the linker of choice for constructing UiO-66-(SH)₂ MOF hosts for CdS quantum dot photocatalysts targeting CO₂ reduction [4]. The di-thiol architecture supports a CdS loading capacity of 31.24 wt%—higher than achievable with mono-thiol, hydroxyl, or amino functionalized analogs—and enables a CO₂ reduction rate of 365.61 μmol·g⁻¹·h⁻¹ with 95.6% CO selectivity [4]. The framework retains 86.3% of initial activity after 30 reaction cycles, demonstrating the durability conferred by strong directional Cd-S covalent bonding [4]. This scenario applies directly to renewable fuel research and industrial CO₂ valorization catalyst development [4].
Hg(II) Electrochemical Sensors & Remediation
The Zr-DMBD MOF/3D-KSC nanocomposite performance metrics (sensitivity = 324.58 μA μM⁻¹ cm⁻², detection limit = 0.05 μM, linear range = 0.25–3.5 μM) establish 2,5-dimercaptoterephthalic acid as a critical building block for electrochemical Hg(II) detection and removal systems [4]. The mercaptan groups of DMBD enable selective Hg(II) enrichment at the electrode surface while resisting interference from co-existing heavy metal ions, and the derived materials achieve Hg(II) removal efficiencies meeting national industrial wastewater discharge standards (GB30770-2014) [4]. This scenario is directly applicable to environmental monitoring laboratories, water treatment facilities, and industrial effluent compliance testing [4].
Application
Selection Property
Validation Focus
SERS pH Sensor Development
Dual-carboxyl thiol signaling platform
Reported low RSD precision (<5%) vs. standard probes
Mixed-Linker MOF Design
Controlled thiol decoration strategy
Framework stability under oxidative conditions
Photocatalytic CO₂ Reduction
Dithiol-mediated QD anchoring array
CO yield and long-term cycling durability
Electrochemical Hg(II) Sensing
Thiolate affinity for heavy metal ions
Low detection limit (0.05 µM) and selectivity review
[1] Chen Y et al. Utilizing Hydrogel-Isolated Dual-Carboxyl Surface-Enhanced Raman Scattering Probe for Accurate Online pH Monitoring. ACS Sens. 2025. View Source
[2] Chowdhury S, Sharma P, Kundu K, Das PP, Rathi P, Siril PF. Systematic Thiol Decoration in a Redox-Active UiO-66-(SH)₂ Metal-Organic Framework: A Case Study under Oxidative and Reductive Conditions. Inorg Chem. 2023;62(9):3875-3885. View Source
[3] Liu D, Zhang D, Wang M, Ma R, Xia Z, Yang Q, Xie G, Chen S. Precisely Engineered Cd-S Bonds in CdS-QDs@ZrMOF-SH toward Enhanced Photocatalytic CO₂ Reduction. Dalton Trans. 2025. View Source
[4] Liu et al. Three-dimensional macroporous Carbon/Zr-2,5-dimercaptoterephthalic acid metal-organic frameworks nanocomposites for removal and detection of Hg(II). Sens Actuators B Chem. 2020;320:128447. View Source
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